molecular formula C29H52N2O4Si2 B13962723 (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone

(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone

Cat. No.: B13962723
M. Wt: 548.9 g/mol
InChI Key: PNAPUHFITKUSOA-QHCPKHFHSA-N
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Description

(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone is a complex organic compound characterized by the presence of multiple functional groups, including amino, methoxy, and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl) as silylation agents is common in these synthetic routes .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include silyl chlorides, imidazole, and dimethylformamide (DMF). Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of silyl groups enhances its stability and allows for selective interactions with these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its stability and reactivity are enhanced by the presence of silyl groups, making it distinct from other similar compounds .

Properties

Molecular Formula

C29H52N2O4Si2

Molecular Weight

548.9 g/mol

IUPAC Name

[2-amino-5-methoxy-4-tri(propan-2-yl)silyloxyphenyl]-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-2,3-dihydropyrrol-1-yl]methanone

InChI

InChI=1S/C29H52N2O4Si2/c1-19(2)37(20(3)4,21(5)6)35-27-16-25(30)24(15-26(27)33-11)28(32)31-17-22(7)14-23(31)18-34-36(12,13)29(8,9)10/h15-17,19-21,23H,14,18,30H2,1-13H3/t23-/m0/s1

InChI Key

PNAPUHFITKUSOA-QHCPKHFHSA-N

Isomeric SMILES

CC1=CN([C@@H](C1)CO[Si](C)(C)C(C)(C)C)C(=O)C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)OC

Canonical SMILES

CC1=CN(C(C1)CO[Si](C)(C)C(C)(C)C)C(=O)C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)OC

Origin of Product

United States

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